1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene
Overview
Description
1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene is a highly chlorinated organic compound with the molecular formula C19HCl15 and a molecular weight of 761.01 g/mol . This compound is characterized by its high degree of chlorination, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene typically involves the reaction of pentachlorobenzene with a chlorinating agent under controlled conditions. The reaction is carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the chlorination process . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and catalysts, with stringent control over reaction parameters to ensure consistent quality and yield. The product is then purified through various techniques, such as recrystallization or chromatography, to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents, often in anhydrous solvents like ether.
Substitution: Nucleophilic substitution reactions are carried out using nucleophiles such as hydroxide ions or amines, under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated benzoic acids, while reduction can produce partially dechlorinated benzene derivatives .
Scientific Research Applications
1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene has several scientific research applications:
Chemistry: Used as a model compound to study the effects of high chlorination on chemical reactivity and stability.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and cellular components.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the area of antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene involves its interaction with various molecular targets. The high degree of chlorination allows the compound to interact with hydrophobic regions of proteins and membranes, potentially disrupting their normal function. The compound may also interfere with enzymatic activity by binding to active sites or altering enzyme conformation .
Comparison with Similar Compounds
Similar Compounds
Pentachlorobenzene: A less chlorinated analog with similar chemical properties but lower reactivity.
Hexachlorobenzene: Another highly chlorinated compound with distinct physical and chemical characteristics.
Polychlorinated biphenyls (PCBs): A class of compounds with varying degrees of chlorination, used in industrial applications.
Uniqueness
1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene is unique due to its high degree of chlorination, which imparts exceptional stability and resistance to degradation. This makes it particularly useful in applications requiring durable and long-lasting materials .
Properties
IUPAC Name |
1-[bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19HCl15/c20-5-2(6(21)12(27)17(32)11(5)26)1(3-7(22)13(28)18(33)14(29)8(3)23)4-9(24)15(30)19(34)16(31)10(4)25/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIHYEQVZGVWKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19HCl15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90304983 | |
Record name | 1,1',1''-Methanetriyltris(pentachlorobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90304983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
761.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33240-61-8, 4070-01-3 | |
Record name | 1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33240-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC168684 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168684 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1',1''-Methanetriyltris(pentachlorobenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90304983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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